ethyl 3-{2-[4-(4-methylphenoxy)-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]acetamido}benzoate
Description
The compound ethyl 3-{2-[4-(4-methylphenoxy)-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]acetamido}benzoate features a fused [1,2,4]triazolo[4,3-a]quinoxaline core, substituted at position 4 with a 4-methylphenoxy group and at position 2 with an acetamido linkage to an ethyl benzoate ester. The 4-methylphenoxy substituent enhances lipophilicity, while the ethyl benzoate ester may influence solubility and metabolic stability .
Properties
IUPAC Name |
ethyl 3-[[2-[4-(4-methylphenoxy)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]acetyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23N5O5/c1-3-36-26(34)18-7-6-8-19(15-18)28-23(33)16-31-27(35)32-22-10-5-4-9-21(22)29-25(24(32)30-31)37-20-13-11-17(2)12-14-20/h4-15H,3,16H2,1-2H3,(H,28,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPWLDHVWCYEJRW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=CC=C1)NC(=O)CN2C(=O)N3C4=CC=CC=C4N=C(C3=N2)OC5=CC=C(C=C5)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23N5O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of ethyl 3-{2-[4-(4-methylphenoxy)-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]acetamido}benzoate involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the formation of the triazoloquinoxaline core through a series of cyclization reactions. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the cyclization process . Industrial production methods may involve optimization of these reaction conditions to improve yield and purity.
Chemical Reactions Analysis
Ethyl 3-{2-[4-(4-methylphenoxy)-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]acetamido}benzoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of quinoxaline derivatives with different functional groups.
Scientific Research Applications
Ethyl 3-{2-[4-(4-methylphenoxy)-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]acetamido}benzoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Due to its anticancer properties, it is studied for its potential use in cancer therapy.
Mechanism of Action
The mechanism of action of ethyl 3-{2-[4-(4-methylphenoxy)-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]acetamido}benzoate involves its interaction with specific molecular targets. The triazoloquinoxaline core is known to bind to various enzymes and receptors, inhibiting their activity. This interaction disrupts essential biological pathways, leading to the compound’s antimicrobial, antiviral, and anticancer effects .
Comparison with Similar Compounds
Structural Analogues in Heterocyclic Chemistry
Triazoloquinazolinones (Alagarsamy et al., 2005)
Compounds such as 1-substituted-4-phenyl-1,2,4-triazolo[4,3-a]quinazolin-5(4H)-ones share a triazole-fused quinazoline core. Unlike the target compound’s quinoxaline system, quinazoline contains a pyrimidine-like nitrogen arrangement, altering electronic properties and hydrogen-bonding capacity. These derivatives exhibit H1-antihistaminic activity, suggesting that the triazole-heterocycle fusion is critical for receptor interaction .
Benzoimidazole-Triazole-Thiazole Hybrids ()
Compounds like 9a–9e incorporate benzimidazole, triazole, and thiazole moieties. While structurally distinct from the target compound, their acetamide linkages (e.g., N-(2-phenyl-1,3-thiazol-5-yl)acetamide ) parallel the acetamido group in the target molecule. The thiazole and aryl substitutions in 9a–9e enhance binding to enzymatic targets, as shown in molecular docking studies .
Physicochemical and Pharmacological Properties
A comparative analysis is summarized below:
- Lipophilicity: The 4-methylphenoxy group in the target compound increases logP compared to polar substituents in 9a–9e .
- Receptor Interaction: Triazoloquinazolinones target histamine receptors, while the target’s quinoxaline core may favor kinase or adenosine receptor binding (unlike ’s A3-specific agonists) .
Biological Activity
Ethyl 3-{2-[4-(4-methylphenoxy)-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]acetamido}benzoate is a complex organic compound belonging to the class of triazoloquinoxaline derivatives. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Chemical Structure and Properties
The structure of this compound features a triazoloquinoxaline core which is critical for its biological activity. The molecular formula is , and it has a molecular weight of approximately 471.48 g/mol. The compound's unique arrangement of functional groups contributes to its interaction with various biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C26H21N5O5 |
| Molecular Weight | 471.48 g/mol |
| CAS Number | Not specified |
Anticancer Activity
Recent studies have demonstrated that triazoloquinoxaline derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds similar to this compound have shown promising results in inhibiting tumor growth in vitro.
A study evaluating the cytotoxic activity of related compounds reported IC50 values that indicate potent anticancer effects against human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells. For example, a derivative with a similar structure exhibited an IC50 value of 29 μM against HeLa cells .
Antimicrobial Activity
The antimicrobial potential of triazoloquinoxaline derivatives has also been explored. These compounds have demonstrated efficacy against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve the disruption of bacterial cell wall synthesis and interference with essential metabolic pathways.
Anti-inflammatory Properties
In addition to anticancer and antimicrobial activities, this compound has been investigated for its anti-inflammatory effects. Compounds in this class can inhibit cyclooxygenase enzymes (COX), which play a crucial role in the inflammatory response. For instance, one study highlighted the potential of certain triazoloquinoxaline derivatives as selective COX-II inhibitors .
Case Studies and Research Findings
Several research articles have documented the synthesis and biological evaluation of triazoloquinoxaline derivatives:
- Synthesis and Cytotoxic Evaluation : A study synthesized new derivatives and evaluated their cytotoxicity against MCF-7 and HeLa cell lines using the MTT assay. The findings indicated that certain modifications to the triazoloquinoxaline structure significantly enhanced cytotoxic activity .
- Antimicrobial Studies : Research focusing on the antimicrobial properties revealed that these compounds effectively inhibited the growth of various pathogens. The studies utilized standard antimicrobial susceptibility testing methods to assess efficacy .
- Anti-inflammatory Mechanisms : Investigations into the anti-inflammatory mechanisms showed that these compounds could effectively reduce inflammation markers in vitro and in vivo models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
